molecular formula C25H24N2O5S B11374773 N-(1,3-benzodioxol-5-ylmethyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11374773
M. Wt: 464.5 g/mol
InChI Key: CEDACXOIPNLRQF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzodioxole ring and a dibenzo[c,e][1,2]thiazine ring system, which are connected through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Dibenzo[c,e][1,2]thiazine Ring: This ring system can be prepared by the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by oxidation.

    Acetamide Linkage Formation: The final step involves the coupling of the benzodioxole and dibenzo[c,e][1,2]thiazine intermediates through an acetamide linkage. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dibenzo[c,e][1,2]thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It may be explored for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure may be investigated for potential therapeutic applications.

Medicine

    Pharmacology: The compound may be studied for its pharmacokinetic and pharmacodynamic properties.

    Diagnostics: It could be used in the development of diagnostic agents.

Industry

    Chemical Manufacturing: The compound may serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide exerts its effects can vary depending on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of both the benzodioxole and dibenzo[c,e][1,2]thiazine ring systems, which are not commonly found together in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24N2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C25H24N2O5S/c1-16(2)18-8-9-21-20(12-18)19-5-3-4-6-24(19)33(29,30)27(21)14-25(28)26-13-17-7-10-22-23(11-17)32-15-31-22/h3-12,16H,13-15H2,1-2H3,(H,26,28)

InChI Key

CEDACXOIPNLRQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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